molecular formula C16H17ClN2O2 B1450148 N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide CAS No. 1020055-18-8

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Cat. No. B1450148
M. Wt: 304.77 g/mol
InChI Key: PVJBEJYGDOYERB-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Chemical Synthesis

    • N-(3-Amino-4-chlorophenyl) acylamides can be prepared by reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
    • The reaction is followed by a purification step, which involves crystallizing the product from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
  • Textile Dyes and Photographic Couplers

    • N-(3-Amino-4-chlorophenyl) acylamides are useful as intermediates for producing disperse textile dyes and couplers for color photography .
  • Antiviral Activity

    • Certain sulfonamide derivatives, which can be synthesized from compounds like N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide, have shown potential antiviral activity .
    • The synthesis involves reacting the compound with other reagents in a solvent like acetonitrile .
    • Some of these derivatives have shown anti-tobacco mosaic virus activity .
  • Chemical Synthesis

    • A process for preparing N-(3-amino-4-chlorophenyl) acylamides has been described . This involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
    • The reaction is followed by a purification step, which involves crystallizing the product from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
  • Textile Dyes and Photographic Couplers

    • N-(3-Amino-4-chlorophenyl) acylamides are useful as intermediates for producing disperse textile dyes and couplers for color photography .
  • Antiviral Activity

    • Certain sulfonamide derivatives, which can be synthesized from compounds like N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide, have shown potential antiviral activity .
    • The synthesis involves reacting the compound with other reagents in a solvent like acetonitrile .
    • Some of these derivatives have shown anti-tobacco mosaic virus activity .
  • Chemical Synthesis

    • A process for preparing N-(3-amino-4-chlorophenyl) acylamides has been described . This involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
    • The reaction is followed by a purification step, which involves crystallizing the product from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
  • Textile Dyes and Photographic Couplers

    • N-(3-Amino-4-chlorophenyl) acylamides are useful as intermediates for producing disperse textile dyes and couplers for color photography .
  • Proteomics Research

    • N-(3-Amino-4-chlorophenyl)-4-methylbenzamide, a compound similar to the one you mentioned, is used in proteomics research .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely.


Future Directions

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properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-12-5-8-14(17)15(18)10-12/h3-8,10H,2,9,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJBEJYGDOYERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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